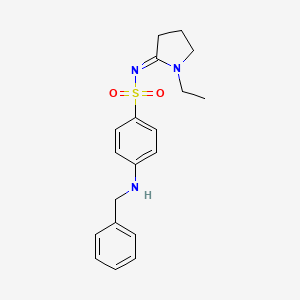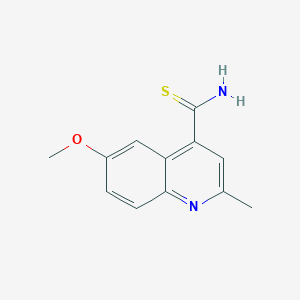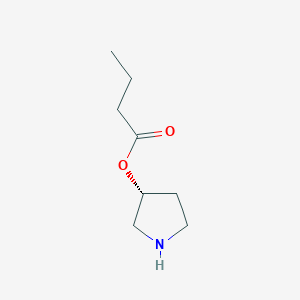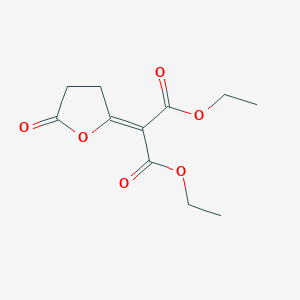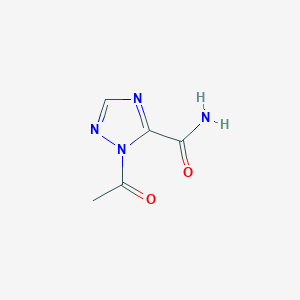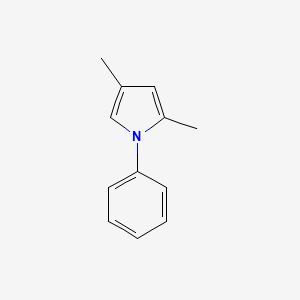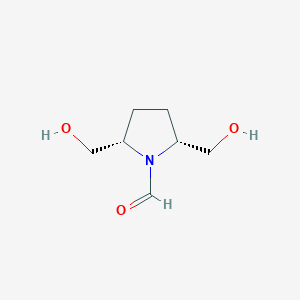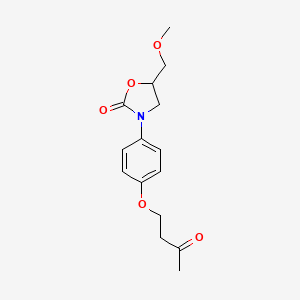
N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a 4-methyloxazol-2-yl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzylamine with 4-methyloxazole-2-carboxylic acid, followed by the formation of the amide bond with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Reduced amide derivatives with primary or secondary amine groups.
Substitution: Benzyl-substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its role as an amyloid-beta aggregation inhibitor is attributed to its ability to bind to amyloid-beta peptides and prevent their aggregation into neurotoxic forms . This interaction is facilitated by the compound’s structural features, which allow it to fit into the binding sites of amyloid-beta peptides and disrupt their aggregation process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylbenzamide: Similar structure but lacks the 4-methyloxazol-2-yl group.
N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.
N-Benzyloxybenzamide: Features a benzyloxy group instead of a benzyl group.
Uniqueness
N-Benzyl-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of the 4-methyloxazol-2-yl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific interactions with molecular targets, such as amyloid-beta peptides .
Eigenschaften
CAS-Nummer |
57068-52-7 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C18H16N2O2/c1-14-13-22-18(19-14)20(12-15-8-4-2-5-9-15)17(21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
IKZVUXRFRKFFNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


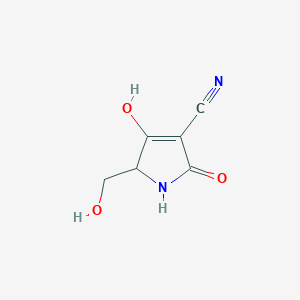
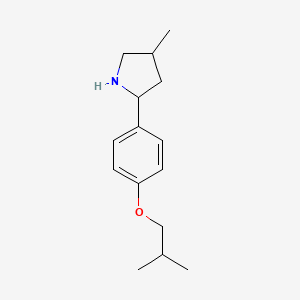
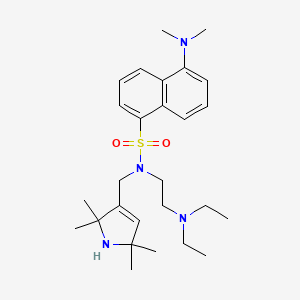
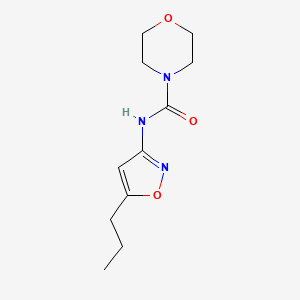
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
